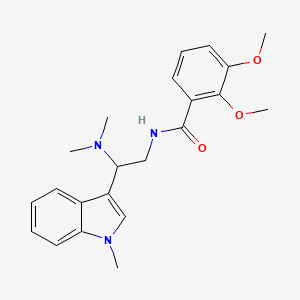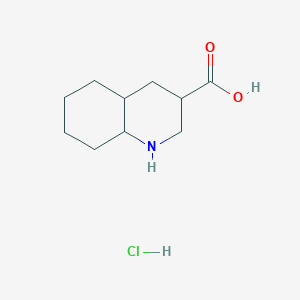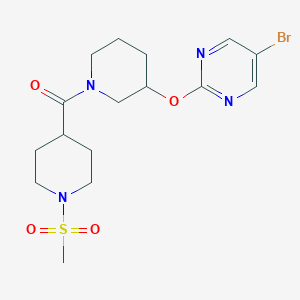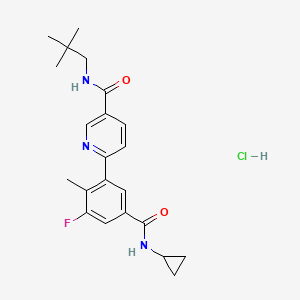
Losmapimod hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Losmapimod hydrochloride is an investigational drug that has been explored for various medical conditions. It is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cellular responses to stress . This compound has been studied for its potential therapeutic effects in conditions such as facioscapulohumeral muscular dystrophy (FSHD), chronic obstructive pulmonary disease (COPD), and major depressive disorder .
Mechanism of Action
Target of Action
Losmapimod hydrochloride is an investigational drug that primarily targets the p38α/β mitogen-activated protein kinases (MAPKs) . These enzymes are modulators of DUX4 expression and mediators of inflammation . DUX4 is a transcription factor whose aberrant expression leads to progressive muscle weakness in facioscapulohumeral muscular dystrophy (FSHD) .
Mode of Action
This compound selectively inhibits the enzymes p38α/β MAPKs . This inhibition results in the suppression of DUX4 expression , which is the primary cause of FSHD . By suppressing DUX4 expression, this compound can potentially alleviate the symptoms of FSHD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK signaling pathway . The p38α/β MAPKs, which this compound inhibits, are part of this pathway . The inhibition of these enzymes leads to the suppression of DUX4 expression, which in turn affects the downstream effects of the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is an orally active small molecule with rapid distribution in vivo, including in skeletal muscle . This suggests that it has good bioavailability.
Result of Action
The molecular effect of this compound’s action is the suppression of DUX4 expression . This results in a decrease in the symptoms of FSHD, as DUX4 is the primary cause of this disease . On a cellular level, this compound’s action results in the prevention of tetraploidization, which is associated with drug resistance and poor prognosis .
Biochemical Analysis
Biochemical Properties
Losmapimod Hydrochloride interacts with p38α/β MAPKs, a type of protein kinase that plays a significant role in cellular responses to stress and inflammation . The interaction between this compound and these enzymes leads to the inhibition of the enzymes, thereby reducing DUX4 expression .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating DUX4 expression, which is implicated in the pathogenesis of FSHD . By inhibiting p38α/β MAPKs, this compound reduces DUX4 expression, thereby potentially slowing disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting p38α/β MAPKs . This inhibition leads to a decrease in DUX4 expression, which is believed to be a key factor in the development of FSHD .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being investigated. A phase III clinical trial is pending approval .
Dosage Effects in Animal Models
As the drug is still in the clinical trial phase, detailed information about dosage effects in animal models is not yet available .
Metabolic Pathways
This compound is involved in the p38 MAPK pathway . It interacts with the p38α/β MAPK enzymes, leading to their inhibition and a subsequent decrease in DUX4 expression .
Transport and Distribution
As the drug is still in the clinical trial phase, detailed information about its transport and distribution is not yet available .
Subcellular Localization
As the drug is still in the clinical trial phase, detailed information about its subcellular localization is not yet available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Losmapimod hydrochloride involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Losmapimod hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH and temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
VX-702:
BIRB 796: A potent p38 MAPK inhibitor studied for its effects on inflammation and cancer.
Uniqueness of Losmapimod Hydrochloride
This compound is unique due to its high selectivity for p38α/β MAPKs and its potential therapeutic applications in a wide range of medical conditions . Unlike some other p38 MAPK inhibitors, this compound has shown promising results in clinical trials for conditions such as FSHD and COPD .
Properties
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHBVFLSGIBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622236.png)
![METHYL 4-OXO-4-({[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOTHIOYL}AMINO)BUTANOATE](/img/structure/B2622237.png)
![methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2622238.png)
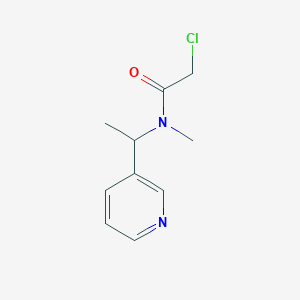
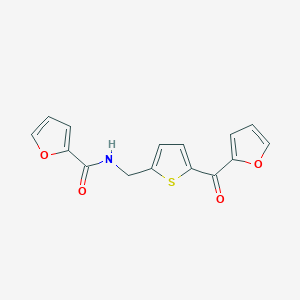

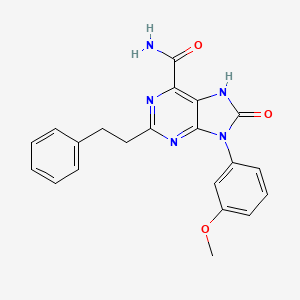
![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)
![N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2622250.png)
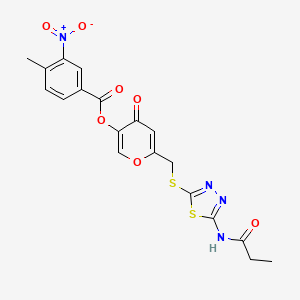
![2-(4-Methylphenyl)-5-{[(naphthalen-1-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2622253.png)
